molecular formula C21H24N2O7 B2999202 ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 879624-09-6

ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2999202
CAS RN: 879624-09-6
M. Wt: 416.43
InChI Key: NEDOGTSBORXUKX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyranopyridines, which are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring. The pyran ring is a six-membered ring with five carbon atoms and one oxygen atom, while the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystal structure of a similar compound, ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate, has been reported .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, Lebedˈ et al. (2012) demonstrated its use in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are then converted to their 1-unsubstituted analogs (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012). Similarly, Ghaedi et al. (2015) synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation processes, useful in the preparation of new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Potential in Pharmacological Applications

Harb et al. (1989) reported that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various derivatives like pyrano[2,3-c]pyrazole, which have potential pharmacological applications (Harb, Hesien, Metwally, & Elnagdi, 1989). Additionally, Kumar and Mashelker (2006) synthesized derivatives expected to exhibit antihypertensive activity, indicating its potential in drug development (Kumar & Mashelker, 2006).

Novel Compound Synthesis

Wang et al. (2012) synthesized ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives via a one-pot three-component reaction, demonstrating its role in the creation of novel compounds with potential industrial and research applications (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).

Antimicrobial Activity

Ghashang et al. (2013) utilized a derivative in the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, which were evaluated for antimicrobial activity against various bacterial and fungal strains, highlighting its potential in antimicrobial research (Ghashang, Mansoor, & Aswin, 2013).

properties

IUPAC Name

ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-6-29-21(25)17-15(11-8-13(26-3)18(28-5)14(9-11)27-4)16-12(30-19(17)22)7-10(2)23-20(16)24/h7-9,15H,6,22H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDOGTSBORXUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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